N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
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Overview
Description
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a chemical compound with a complex structure. It belongs to the class of pyrazolo[3,4-b]pyridines, which exhibit diverse biological activities. This compound combines a pyrazole ring fused with a pyridine ring, resulting in intriguing properties.
Preparation Methods
Synthetic Routes:: Several synthetic strategies have been explored for the preparation of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide. These methods often involve cyclization reactions and functional group transformations. Notably, the pyrazolopyridine system can be assembled through various approaches, including condensation reactions, cyclizations, and multicomponent reactions.
Reaction Conditions:: The specific reaction conditions vary depending on the synthetic route. Commonly used reagents include amines, aldehydes, and ketones. The choice of solvent, temperature, and catalysts significantly influences the outcome.
Industrial Production:: While industrial-scale production methods are proprietary, academic research provides valuable insights into the synthesis of this compound. Optimization for large-scale production involves considerations such as yield, cost-effectiveness, and scalability.
Chemical Reactions Analysis
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions yield reduced forms of the compound.
Substitution: Substituents can be introduced at different positions on the pyrazolopyridine scaffold.
Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products from these reactions include derivatives with modified functional groups or altered substitution patterns.
Scientific Research Applications
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide finds applications across scientific disciplines:
Chemistry: As a versatile scaffold, it serves as a building block for designing novel compounds.
Biology: Researchers explore its interactions with enzymes, receptors, and cellular pathways.
Medicine: Investigations focus on its potential as a drug candidate, targeting specific diseases.
Industry: Its unique properties may lead to applications in materials science or catalysis.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets. It may modulate enzyme activity, receptor signaling, or gene expression. Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide stands out due to its fused pyrazolopyridine structure. Similar compounds include other pyrazolo[3,4-b]pyridines, but each exhibits distinct properties.
Properties
Molecular Formula |
C15H14N4O |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C15H14N4O/c1-10-8-9-12-13(18-19(2)14(12)16-10)17-15(20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18,20) |
InChI Key |
CLMAUHLUKWVQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NN2C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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